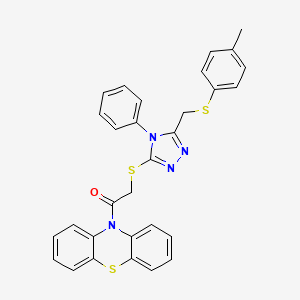![molecular formula C18H15N5O4 B11089604 Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide](/img/structure/B11089604.png)
Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is part of the isonicotinoyl hydrazones family, which are derivatives of isoniazid, a well-known anti-tuberculosis drug .
Preparation Methods
The synthesis of N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE involves several steps. One common method includes the reaction of isoniazid with benzylidene derivatives under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the process . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. It primarily acts by inhibiting the synthesis of essential bacterial cell wall components, leading to cell lysis and death . The compound targets enzymes involved in the biosynthesis of mycolic acids, which are crucial for the survival of mycobacteria .
Comparison with Similar Compounds
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE is unique due to its specific structural features and biological activity. Similar compounds include:
Isonicotinoyl hydrazones of pyridoxine derivatives: These compounds also exhibit antimicrobial activity but differ in their structural composition and specific applications.
Thiazolidine derivatives: Known for their diverse therapeutic properties, these compounds share some pharmacological activities with N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE but have different core structures.
Properties
Molecular Formula |
C18H15N5O4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c24-15(13-6-8-19-9-7-13)22-20-10-14-16(25)21-18(27)23(17(14)26)11-12-4-2-1-3-5-12/h1-10,26H,11H2,(H,22,24)(H,21,25,27)/b20-10+ |
InChI Key |
ASISQUIWHPDOHB-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)/C=N/NC(=O)C3=CC=NC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NNC(=O)C3=CC=NC=C3)O |
solubility |
53.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one](/img/structure/B11089522.png)


![6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11089559.png)

![6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11089569.png)
![ethyl 4-[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11089581.png)
![Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate](/img/structure/B11089588.png)

![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11089598.png)
![8-(2-Methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11089599.png)
![1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one](/img/structure/B11089608.png)
![N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B11089610.png)
![methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11089615.png)
